4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE
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Overview
Description
4,7-Dimethoxy-5-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole is an organic compound with a complex structure that includes methoxy groups and a nitroalkene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE typically involves the nitration of a precursor compound followed by a series of functional group transformations. One common method starts with 3,4-dimethoxyacetophenone, which undergoes nitration to form 2-nitro-4,5-dimethoxyacetophenone . This intermediate is then subjected to further reactions to introduce the propenyl group and form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-5-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
4,7-Dimethoxy-5-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and the inhibition of specific enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Known for its anti-inflammatory properties.
4,5-Dimethoxy-2-nitrobenzoic acid: Used in the synthesis of other nitrobenzyl derivatives.
4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl derivatives: Exhibits various pharmacological activities.
Uniqueness
4,7-Dimethoxy-5-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole is unique due to its combination of methoxy and nitroalkene functionalities, which provide a distinct set of chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4,7-dimethoxy-5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-7(13(14)15)4-8-5-9(16-2)11-12(10(8)17-3)19-6-18-11/h4-5H,6H2,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRDYLOJWQMEFW-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C2C(=C1OC)OCO2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C2C(=C1OC)OCO2)OC)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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